

In-depth Technical Guide: Adamantan-1-ylmethyl-methyl-amine (CAS 153461-22-4)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Adamantan-1-ylmethyl-methyl-amine

Cat. No.: B111965

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Executive Summary

Adamantan-1-ylmethyl-methyl-amine is a derivative of adamantane, a rigid, lipophilic, tricyclic hydrocarbon. While this specific compound is primarily documented as a chemical building block in organic synthesis, the adamantane scaffold is a well-established pharmacophore in medicinal chemistry.^[1] Derivatives of adamantane have shown a wide range of biological activities, including antiviral, anti-Parkinsonian, and neuroprotective effects, primarily through interactions with targets such as the NMDA receptor and viral ion channels. This guide provides an overview of the known physicochemical properties of **Adamantan-1-ylmethyl-methyl-amine**, a putative synthesis protocol, and discusses the potential biological contexts based on related adamantane compounds.

Physicochemical Properties

The fundamental properties of **Adamantan-1-ylmethyl-methyl-amine** are summarized in the table below. This data is compiled from various chemical supplier catalogs and public chemical databases.

Property	Value	Reference
CAS Number	153461-22-4	[2]
Molecular Formula	C ₁₂ H ₂₁ N	[3]
Molecular Weight	179.30 g/mol	[3]
IUPAC Name	N-methyl-1-(tricyclo[3.3.1.1 ^{3,7}]decan-1-yl)methanamine	[3]
Synonyms	(Adamantan-1-ylmethyl)(methyl)amine, N-(1-Adamantylmethyl)-N-methylamine	[3]
Appearance	Expected to be a liquid or low-melting solid	
Solubility	Expected to be soluble in organic solvents	

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **Adamantan-1-ylmethyl-methyl-amine** is not readily available in the literature, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A common method for the synthesis of N-methylated amines is through reductive amination or N-alkylation of a primary amine.

Putative Synthetic Protocol: Reductive Amination

This protocol is a generalized procedure and may require optimization.

Materials:

- Adamantane-1-carbaldehyde
- Methylamine (solution in THF or as hydrochloride salt)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Imine Formation:** Dissolve adamantane-1-carbaldehyde (1.0 equivalent) in DCM. Add methylamine (1.2 equivalents). If using methylamine hydrochloride, add a non-nucleophilic base such as triethylamine (1.2 equivalents). Stir the mixture at room temperature for 1-2 hours.
- **Reduction:** Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- **Purification:** Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield **Adamantan-1-ylmethyl-methyl-amine**.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

- ^1H and ^{13}C NMR Spectroscopy: To confirm the chemical structure and identify characteristic peaks for the adamantyl cage, the methylene bridge, and the N-methyl group.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
- Infrared (IR) Spectroscopy: To identify the presence of C-H and C-N bonds.

Potential Biological Significance and Signaling Pathways of Related Compounds

The adamantane moiety is of significant interest in drug discovery due to its unique structural and physicochemical properties, which can influence a molecule's lipophilicity, metabolic stability, and binding affinity. While data for **Adamantan-1-ylmethyl-methyl-amine** is not available, the activities of related compounds provide a strong rationale for its use in synthesizing novel therapeutic agents.

NMDA Receptor Antagonism

Several adamantane derivatives are known antagonists of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and memory.

- Memantine (1-amino-3,5-dimethyladamantane): An uncompetitive NMDA receptor antagonist used in the treatment of Alzheimer's disease. It blocks the ion channel under conditions of excessive glutamate release, which is thought to be neurotoxic.

A hypothetical signaling pathway involving NMDA receptor antagonism by an adamantane derivative is depicted below.

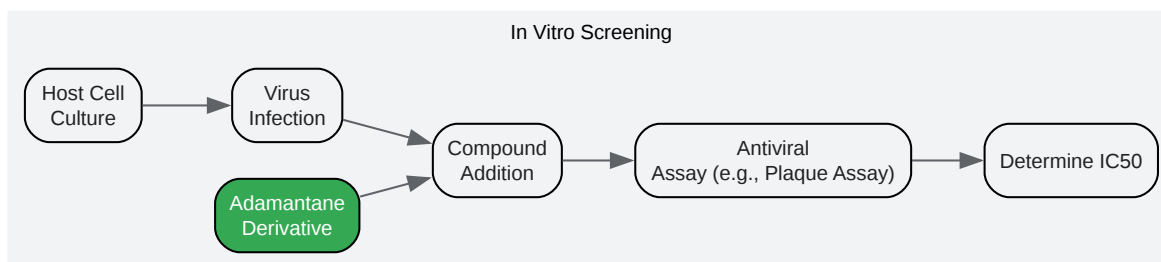
Caption: NMDA receptor antagonism by an adamantane derivative.

Antiviral Activity

The first approved adamantane-based drug was amantadine, which was used for the treatment of Influenza A.

- Amantadine (1-aminoadamantane): This compound inhibits the M2 protein of the influenza A virus, which functions as a proton channel required for viral uncoating.

The workflow for screening antiviral activity is generally as follows:



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References

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